Superior BTK Inhibition Compared to RN486 and Pyrrolo[2,3-d]pyrimidine Derivative
A derivative of the target compound, a 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine-based compound (3p), demonstrates superior Bruton's tyrosine kinase (BTK) inhibitory activity compared to two established comparator compounds. In a direct head-to-head comparison, 3p showed an enzymatic IC50 of 6.0 nM, which is more potent than compound 1 (RN486) and the pyrrolo[2,3-d]pyrimidine derivative 2 [1]. This superiority extends to a cellular context, where 3p (IC50 = 14 nM) also outperforms the comparators in a Ramos cell assay [1].
| Evidence Dimension | BTK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.0 nM (Compound 3p, a 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivative) |
| Comparator Or Baseline | Compound 1 (RN486) and Pyrrolo[2,3-d]pyrimidine derivative 2 |
| Quantified Difference | Superior activity (quantitative comparator data not specified in abstract, but stated as 'exhibited superior activity') |
| Conditions | BTK enzymatic assay |
Why This Matters
This evidence supports the selection of 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine-based compounds over RN486 and pyrrolo[2,3-d]pyrimidine derivatives for BTK-targeted research, offering a validated potency advantage.
- [1] Zhao, X., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorg Med Chem, 23(15):4342-4352. PMID: 26169764. View Source
